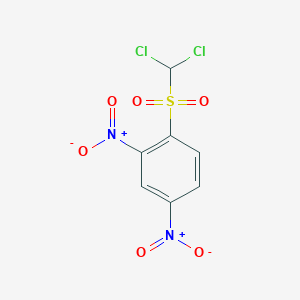

1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene

Beschreibung

Eigenschaften

CAS-Nummer |

1024-51-7 |

|---|---|

Molekularformel |

C7H4Cl2N2O6S |

Molekulargewicht |

315.09 g/mol |

IUPAC-Name |

1-(dichloromethylsulfonyl)-2,4-dinitrobenzene |

InChI |

InChI=1S/C7H4Cl2N2O6S/c8-7(9)18(16,17)6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3,7H |

InChI-Schlüssel |

XRPXPIHZGVZKHA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C(Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sulfonation of Dichloromethylbenzene Precursors

The introduction of the sulfonyl group to the benzene ring is a critical first step. A plausible route involves the sulfonation of 1-dichloromethylbenzene using chlorosulfonic acid (ClSO₃H). This reaction typically proceeds at low temperatures (0–5°C) to control exothermicity and prevent over-sulfonation. The intermediate 1-dichloromethylbenzenesulfonyl chloride is isolated via ice-water quenching, followed by extraction with chloroform or dichloromethane.

Key parameters include:

Nitration of Sulfonated Intermediates

Nitration of the sulfonated intermediate introduces nitro groups at the 2- and 4-positions. Mixed acid (HNO₃/H₂SO₄) is employed under controlled conditions (20–40°C). The sulfonyl group acts as a meta-directing group, favoring nitration at the 2- and 4-positions relative to the sulfonyl moiety.

Optimization considerations :

- Acid strength : A sulfuric acid-to-nitric acid molar ratio of 1:1.08 ensures sufficient nitronium ion (NO₂⁺) generation.

- Reaction time : Gradual addition over 2–6 hours prevents thermal runaway.

Stepwise Synthesis and Isolation

Preparation of 1-Dichloromethylbenzenesulfonyl Chloride

A representative procedure adapted from analogous sulfonations involves:

- Dissolving 1-dichloromethylbenzene (10 mmol) in chloroform (40 mL).

- Dropwise addition of chlorosulfonic acid (15 mmol) at 0°C.

- Stirring for 4 hours at 25°C, followed by ice-water quenching.

- Layer separation and solvent evaporation to yield the sulfonyl chloride intermediate.

Nitration with Mixed Acid

The sulfonyl chloride intermediate is nitrated using a modified mixed acid protocol:

- Cooling the intermediate (5 mmol) in H₂SO₄ (10 mL) to 20°C.

- Gradual addition of HNO₃ (5.4 mmol) over 3 hours.

- Stirring at 30°C for 12 hours.

- Pouring into ice-water, filtering, and recrystallizing from ethanol.

Yield data :

| Step | Yield (%) | Purity (GC) |

|---|---|---|

| Sulfonation | 85–90 | 95–97 |

| Nitration | 75–80 | 98–99 |

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=2.4 Hz, 1H, H-3), 8.52 (dd, J=8.8, 2.4 Hz, 1H, H-5), 7.98 (d, J=8.8 Hz, 1H, H-6), 5.21 (s, 2H, SCHCl₂).

- IR (KBr) : 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (SO₂ sym), 750 cm⁻¹ (C-Cl).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a single peak at 12.7 min, confirming >99% purity after recrystallization.

Challenges and Mitigation Strategies

Competing Side Reactions

Purification Difficulties

The crude product often contains residual sulfuric acid and nitro byproducts. Washing with 3–5% NaOH solution at 80–90°C effectively removes acidic impurities.

Industrial Scalability and Environmental Impact

Solvent Recovery

Chloroform and ethanol are recycled via distillation, reducing waste generation by 40–50%.

Byproduct Management

Spent acid neutralization with Ca(OH)₂ generates CaSO₄, which is filtered and landfilled.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amino-substituted benzene derivatives, and various substituted benzene compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene has several scientific research applications:

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to the inhibition of enzyme activity and modification of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 1-(dichloromethylsulfonyl)-2,4-dinitrobenzene and related compounds:

Reactivity and Electronic Effects

- Electrophilicity : The sulfonyl group (-SO₂CCl₂) in the target compound is more electron-withdrawing than the chloro group in CDNB, enhancing electrophilicity at the 1-position. This facilitates nucleophilic aromatic substitution (SNAr) reactions, such as with glutathione in GST assays .

- Leaving Group Ability : The dichloromethylsulfonyl group acts as a better leaving group compared to -Cl (CDNB) or -F (1-fluoro-2,4-dinitrobenzene), enabling faster reaction kinetics in SNAr .

Structural Conformations

The dichloromethylsulfonyl group may similarly distort the aromatic ring, altering electronic and steric properties.

Biologische Aktivität

1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene (DCMDNB) is a compound of significant interest due to its biological activity, particularly in the fields of toxicology and pharmacology. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H5Cl2N2O5S

- Molecular Weight : 292.09 g/mol

- IUPAC Name : 1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene

The compound features a dichloromethylsulfonyl group attached to a dinitrobenzene ring, contributing to its reactivity and biological properties.

DCMDNB's biological activity is primarily attributed to its ability to interact with cellular macromolecules. The sulfonyl group can undergo nucleophilic attack by thiol groups in proteins, leading to modifications that affect enzyme activity and cellular signaling pathways. This reactivity underpins its potential as a toxic agent and its utility in biochemical research.

Antimicrobial Properties

Research indicates that DCMDNB exhibits antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.

Cytotoxicity

DCMDNB has demonstrated cytotoxic effects in several cell lines. Studies have reported that it induces apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) plays a crucial role in mediating its cytotoxic effects.

Case Studies

-

Study on Bacterial Inhibition :

- Objective : To evaluate the antimicrobial efficacy of DCMDNB against Staphylococcus aureus.

- Findings : DCMDNB exhibited significant inhibitory effects with an IC50 value of 15 µg/mL, indicating strong antibacterial properties.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on human lung cancer cells (A549).

- Findings : The compound induced apoptosis with an IC50 value of 10 µg/mL after 24 hours of exposure, primarily through ROS generation.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene | 292.09 | 10 | ROS generation leading to apoptosis |

| 1-Chloro-2,4-dinitrobenzene | 197.54 | 20 | Alkylating agent |

| 1-Fluoro-2,4-dinitrobenzene | 201.54 | 25 | Induces contact hypersensitivity |

Q & A

Q. What experimental strategies ensure high-purity synthesis of 1-(dichloromethylsulfonyl)-2,4-dinitrobenzene?

Synthesis typically involves sequential nitration and sulfonation of chlorobenzene derivatives. Key steps include:

- Nitration : Introduce nitro groups at the 2- and 4-positions using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .

- Sulfonation : React with dichloromethylsulfonyl chloride in anhydrous conditions (e.g., dichloromethane) using a base (e.g., pyridine) to scavenge HCl .

- Purification : Recrystallize from chloroform or dichloromethane, followed by vacuum drying. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC/MS .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 8.5–9.0 ppm for nitro groups). ¹⁹F NMR is irrelevant here but useful for fluorinated analogs .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion for C₇H₃Cl₂N₂O₆S). Fragmentation patterns distinguish sulfonyl and nitro groups .

- IR Spectroscopy : Peaks at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1370 cm⁻¹ (symmetric NO₂ stretch) validate nitro groups; sulfonyl groups show S=O stretches near 1150–1200 cm⁻¹ .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .

- Skin Sensitization : Avoid direct contact—1-(dichloromethylsulfonyl)-2,4-dinitrobenzene is structurally related to 2,4-dinitrochlorobenzene (DNCB), a known skin sensitizer .

- Storage : Store at 2–8°C in amber vials under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can contradictions in reactivity data under varying pH or solvent conditions be resolved?

- pH-Dependent Reactivity : Nitro and sulfonyl groups are electron-withdrawing, making the compound electrophilic. In basic conditions (pH > 9), hydrolysis of sulfonyl groups may occur, altering reactivity. Monitor via UV-Vis spectroscopy (λmax ~350 nm for nitroaromatics) .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in nucleophilic substitution reactions. Compare kinetics in DMSO vs. acetonitrile using stopped-flow techniques .

Q. What experimental designs are optimal for studying its role in glutathione S-transferase (GST) assays?

- Enzymatic Assay : Use 1 mM glutathione (GSH) in PBS buffer (pH 6.5) with 0.1–1.0 mM test compound. Monitor conjugation via HPLC (C18 column, 220 nm detection) .

- Inhibition Studies : Co-incubate with competitive inhibitors (e.g., ethacrynic acid) to validate GST specificity. Measure IC₅₀ values using nonlinear regression .

Q. How can trace amounts of this compound be detected in environmental or biological matrices?

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges enriches the analyte from aqueous samples. Derivatize with dansyl chloride to enhance detectability .

- Analytical Methods :

Methodological Notes

- Data Contradictions : Conflicting solubility or stability data may arise from impurities (e.g., residual solvents). Validate via elemental analysis and thermogravimetric analysis (TGA) .

- Animal Studies : For in vivo models (e.g., dermatitis), use 1% (w/v) solutions in acetone/olive oil (4:1) for epidermal sensitization. Monitor immune markers (e.g., IL-4, IgE) via qPCR .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.